molecular formula C9H6N2O3 B1404902 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid CAS No. 1421473-07-5

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Cat. No. B1404902
M. Wt: 190.16 g/mol
InChI Key: SIDHUTDNQWEIQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters have been synthesized from acyclic precursors. In addition, Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been prepared by the “self-assembly” of the ligand, NaOH, and EuCl3·6H2O in a ratio of 3:3:1 in methanol .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H .


Chemical Reactions Analysis

Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

The physical form of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a powder . The molecular weight of the hydrochloride form of this compound is 226.62 .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Solvatochromism and Stability Analysis : Santo et al. (2003) studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. They analyzed the relative stabilities of isomers and their interaction with different solvents, observing intramolecular hydrogen-bonded structures and temperature effects on absorption bands (Santo et al., 2003).

  • Synthesis from Acyclic Precursors : Blanco et al. (1999) synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors. This study discussed the spectroscopic properties of these compounds, confirming the proposed structures (Blanco et al., 1999).

Biomedical Applications

  • Potential in Cancer Therapeutics : Zeng et al. (2012) explored the use of 8-hydroxy-[1,6]naphthyridines as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines (Zeng et al., 2012).

Luminescent Properties

  • Europium(III) Complexes for Bioimaging : Wei et al. (2016) designed and synthesized water-soluble and highly luminescent Europium(III) complexes based on 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. These complexes showed strong luminescence in aqueous solution, potential for bioimaging applications, and sensitive pH response behavior (Wei et al., 2016).

Safety And Hazards

The safety information for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . This suggests potential future research directions in exploring the biological activities and applications of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid and its derivatives.

properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDHUTDNQWEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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